molecular formula C19H24N2O4S B13369274 2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide

2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide

Cat. No.: B13369274
M. Wt: 376.5 g/mol
InChI Key: BDQLHJYXPIALAH-UHFFFAOYSA-N
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Description

2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonyl group and a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the sulfonylation of 3-methyl-4-(pentyloxy)aniline followed by the coupling with benzoyl chloride under specific reaction conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid
  • Phenylboronic Acid Derivatives

Uniqueness

2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[(3-methyl-4-pentoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C19H24N2O4S/c1-3-4-7-12-25-18-11-10-15(13-14(18)2)26(23,24)21-17-9-6-5-8-16(17)19(20)22/h5-6,8-11,13,21H,3-4,7,12H2,1-2H3,(H2,20,22)

InChI Key

BDQLHJYXPIALAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C

Origin of Product

United States

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